(+)-epsilon-Viniferin is a natural compound belonging to the stilbenoid family, which is primarily derived from the grapevine species Vitis vinifera. It is a dimer of resveratrol, formed through a coupling reaction involving two resveratrol molecules. This compound has garnered attention due to its structural features, which include multiple hydroxyl groups and a unique arrangement of carbon atoms that contribute to its biological activity. The molecular formula of (+)-epsilon-Viniferin is C₃₄H₃₀O₄, and it exhibits a characteristic absorption spectrum that aids in its identification and characterization in various studies .
(+)-epsilon-Viniferin displays a range of biological activities that make it significant in pharmacology and nutrition:
The synthesis of (+)-epsilon-Viniferin can be achieved through several methods:
The applications of (+)-epsilon-Viniferin span various fields:
Studies investigating the interactions of (+)-epsilon-Viniferin with other biomolecules have revealed insights into its mechanism of action:
Several compounds share structural similarities with (+)-epsilon-Viniferin. Here are some notable examples:
Compound | Structure Similarity | Unique Features |
---|---|---|
Resveratrol | Monomeric precursor | Exhibits strong antioxidant properties |
Delta-viniferin | Structural isomer | Different configuration affects biological activity |
Alpha-viniferin | Structural isomer | More potent against certain cancer cell lines |
Vitisin A | Related stilbenoid | Shows vasodilatory effects |
Each of these compounds exhibits unique biological activities and potential therapeutic applications, highlighting the distinctiveness of (+)-epsilon-Viniferin within this chemical family .
(+)-Epsilon-viniferin demonstrates widespread distribution across multiple Vitis species, with documented presence in both cultivated and wild grapevine varieties [1] [2]. The compound has been identified in Vitis riparia, where it serves as a significant component of the stilbenoid profile [1]. Additionally, comprehensive analysis has revealed its occurrence in Vitis flexuosa and Vitis betulifolia, indicating broad distribution across diverse Vitis taxa [2].
Research has documented the presence of both cis- and trans-epsilon-viniferin configurations in Vitis amurensis, with detection in leaves, petioles, berry skins, and seeds [6]. This wild grapevine species, widely distributed in Korea, China, and Japan, represents an important source of epsilon-viniferin derivatives [6]. Vitis thunbergii has been identified as another significant source, with epsilon-viniferin isolated from root tissues [6].
Studies examining Vitis vinifera, the primary commercial grapevine species, have confirmed the presence of multiple viniferin forms including alpha-, epsilon-, omega-, trans, R- and R2-viniferin throughout various plant organs including roots, stems, canes, leaves, buds, and internodes [6]. The distribution pattern suggests that epsilon-viniferin production is not limited to specific Vitis species but represents a conserved biosynthetic capability across the genus.
Quantitative analysis of epsilon-viniferin distribution reveals significant variation across different grapevine tissues and developmental stages [14] [30] [36]. Research conducted on Georgian grape varieties demonstrated considerable variation in epsilon-viniferin content, with concentrations ranging from 0.38 to 0.67 milligrams per 100 grams in grape skin samples [14]. Comparative analysis showed that trans-resveratrol concentrations consistently exceeded epsilon-viniferin levels across all examined varieties [14].
Grape Variety | Epsilon-viniferin (mg/100g) | Trans-resveratrol (mg/100g) |
---|---|---|
Saperavi | 0.67 | 6.67 |
Saperavi Budeshurisebri | 0.38 | 1.86 |
Cabernet Sauvignon | 0.40 | 2.96 |
Otskhanuri Sapere | Not specified | 4.82 |
Tissue-specific distribution studies have revealed that resveratrol, the precursor to epsilon-viniferin, accumulates differentially across plant organs, with constitutive levels ranging from 0.2 milligrams per kilogram fresh weight to 16.5 milligrams per kilogram fresh weight [36]. Stem phloem tissues demonstrated the highest resveratrol concentrations, while leaf tissues showed the lowest levels [36].
Analysis of vine shoots from 23 Italian grape varieties revealed substantial variation in stilbene content, with epsilon-viniferin concentrations ranging from minimal levels to significant accumulations depending on variety and growing conditions [30]. Nero di Troia and Negroamaro varieties exhibited the highest total stilbene content, reaching 5298.1 and 5249.4 milligrams per kilogram dry weight respectively [30].
Epsilon-viniferin presence in wine represents a direct consequence of grape processing and fermentation, with concentrations varying significantly based on grape variety, processing methods, and storage conditions [4] [12]. The biosynthesis of epsilon-viniferin in Vitaceae family plants explains its occurrence in red wines, which serve as the primary dietary source of this stilbene dimer for human consumption [4].
Research has demonstrated that epsilon-viniferin, along with delta-viniferin, occurs naturally in grape skins, grapevine leaves, and grape canes, with particularly rich content observed in red wine [12]. The fermentation process and post-harvest handling can influence final concentrations in wine products [15].
Studies examining wine resveratrol content have documented maximum concentrations reaching 36 milligrams per liter, though epsilon-viniferin concentrations typically represent a smaller fraction of total stilbene content [15]. The use of specific post-harvest techniques, including ultraviolet-C irradiation, has been shown to modulate stilbene biosynthesis in grapes, potentially affecting epsilon-viniferin levels in resulting wine products [15].
The biosynthetic pathway leading to (+)-epsilon-viniferin formation begins with the fundamental phenylpropanoid pathway, initiating from the amino acid phenylalanine [6]. The process commences with phenylalanine deamination catalyzed by phenylalanine ammonia lyase, producing cinnamic acid as the initial intermediate [6].
Subsequent enzymatic hydroxylation converts cinnamic acid to para-coumaric acid through the action of cinnamate-4-hydroxylase [6]. The formation of para-coumaroyl Coenzyme A occurs via the enzymatic activity of 4-coumarate-Coenzyme A ligase, establishing the activated precursor for stilbene biosynthesis [6].
The condensation reaction between para-coumaroyl Coenzyme A and malonyl Coenzyme A, catalyzed by stilbene synthase, produces trans-resveratrol as the immediate monomeric precursor to epsilon-viniferin [6]. This enzymatic step represents the entry point into the stilbene biosynthetic pathway, with stilbene synthase serving as the key regulatory enzyme controlling resveratrol production [6].
The oligomerization process proceeds through the formation of phenoxyl radical intermediates, with resveratrol serving as the substrate for oxidative coupling reactions [6] [17]. The dimerization typically occurs through region-isomeric modes, specifically the 8–10′ coupling pattern characteristic of epsilon-viniferin formation [17].
The enzymatic formation of (+)-epsilon-viniferin involves oxidative coupling mechanisms mediated by peroxidase and laccase enzymes [17] [20] [21]. Resveratrol oligomerization proceeds via the coupling of oxidatively generated phenoxyl radicals, as originally proposed by Langcake and Pryce [17].
Laccase-mediated synthesis represents a significant pathway for viniferin production, with these multicopper oxidases catalyzing one-electron oxidation of resveratrol substrates [20]. The process involves the formation of reactive quinone methide intermediates that undergo subsequent coupling reactions to form the characteristic dihydrobenzofuran structure of epsilon-viniferin [17].
Research has demonstrated that both fungal laccases and plant peroxidases can facilitate epsilon-viniferin formation through oxidative dimerization [17]. The regioselectivity of the coupling reaction determines the specific viniferin isomer produced, with 8–10′ coupling characteristic of epsilon-viniferin formation [17].
Studies utilizing horseradish peroxidase and hydrogen peroxide have confirmed the enzymatic synthesis of viniferin dimers from resveratrol substrates [17]. The reaction typically produces epsilon-viniferin as a major product alongside delta-viniferin, with the relative proportions dependent on reaction conditions and enzyme specificity [17].
Advanced synthetic approaches have employed laccase-incorporated nanoflowers to enhance viniferin synthesis efficiency [21]. These hybrid organic-inorganic nanostructures demonstrate enhanced enzymatic activity and stability compared to free enzymes, providing improved synthetic capabilities for epsilon-viniferin production [21].
The regulation of (+)-epsilon-viniferin biosynthesis involves complex transcriptional control mechanisms governing stilbene synthase gene expression [26] [44] [45]. Research has identified specific transcription factors, particularly MYB14 and MYB15, as key regulators of stilbene biosynthesis in grapevine [27] [49].
Calcium signaling represents a critical regulatory component in stilbene biosynthesis activation [26] [50]. Studies have demonstrated that calcium influx and associated signaling cascades activate stilbene synthase expression and subsequent epsilon-viniferin production [26]. Calmodulin-like proteins serve as important mediators in this calcium-dependent regulatory pathway [50].
Mitogen-activated protein kinase signaling cascades play essential roles in stilbene biosynthesis regulation [46]. Specifically, VqMAPKKK38 has been identified as a positive regulator of stilbene synthase transcription, mediating activation through MYB14 transcription factor pathways [46]. Both hydrogen peroxide and calcium influx activate this signaling cascade, suggesting integration of multiple stress-response pathways [46].
The grapevine genome contains approximately 33 functional stilbene synthase genes organized into distinct phylogenetic groups with differential expression patterns [45]. Group A genes located on chromosome 10 show distinct regulation compared to Groups B and C genes clustered on chromosome 16 [45]. Microarray and RNA sequencing analyses have revealed opposing transcriptional responses between stilbene synthase and chalcone synthase genes under specific conditions, indicating competitive regulation between stilbene and flavonoid biosynthetic pathways [45].
Pathogen infection triggers coordinated transcriptional activation of distinct stilbene synthase gene subsets, with each subset potentially regulated by specific MYB transcription factors [44]. The extent of transcriptional activation following Plasmopara viticola inoculation appears inversely related to disease susceptibility, suggesting that stilbene biosynthesis regulation contributes to basal immunity [44].
(+)-Epsilon-viniferin functions as a crucial phytoalexin component in plant defense responses against biotic stressors, particularly fungal pathogens [7] [26] [39]. Research has demonstrated significant induction of epsilon-viniferin accumulation following exposure to various pathogenic organisms, with concentrations typically exceeding 100 micrograms per gram of fresh weight [7].
Studies examining grapevine responses to powdery mildew infection have revealed differential induction patterns of stilbene synthase genes and subsequent epsilon-viniferin production [26] [44]. The Chinese wild grapevine Vitis pseudoreticulata demonstrates enhanced stilbene accumulation and disease resistance through more efficient recruitment of salicylic acid signaling pathways for phytoalexin synthesis [26].
Antimicrobial activity studies have confirmed epsilon-viniferin effectiveness against various bacterial pathogens [39]. Research demonstrated minimum inhibitory concentrations of 20 micromolar against Streptococcus pneumoniae, with significant bactericidal activity observed across multiple serotypes including antibiotic-resistant strains [39]. The compound effectively disrupts bacterial cell membrane integrity and reduces biofilm formation capabilities [39].
Antifungal properties of epsilon-viniferin have been documented against multiple filamentous fungi and yeasts [40]. Comparative studies indicate that monomeric stilbenoids, including precursors to epsilon-viniferin, demonstrate greater antifungal activity against phytopathogenic fungi compared to dimeric derivatives [40]. The compound shows particular effectiveness against Aspergillus species, Penicillium species, and Fusarium verticillioides [40].
Research examining Vitis vinifera tendril extracts has confirmed broad-spectrum antifungal activity against plant pathogenic fungi, with Fusarium species demonstrating highest sensitivity and minimum inhibitory concentrations ranging from 250 to 300 parts per million [41]. The high polyphenolic content, including epsilon-viniferin, contributes significantly to observed antifungal activities [41].
Abiotic stress factors serve as potent inducers of (+)-epsilon-viniferin biosynthesis, with ultraviolet-C radiation representing one of the most effective stimuli [7] [18] [25]. Comprehensive studies examining three American Vitis species and Vitis vinifera cultivars demonstrated that ultraviolet-C elicitation primarily induces resveratrol and epsilon-viniferin accumulation as major stilbene responses [7].
Time-course analyses following ultraviolet-C irradiation revealed progressive accumulation of epsilon-viniferin over three-day periods, with concentrations frequently exceeding 100 micrograms per gram fresh weight [7]. The response magnitude varies significantly among grape varieties, with American Vitis species generally demonstrating enhanced induction capabilities compared to European cultivars [29].
Salt stress represents another significant abiotic inducer of epsilon-viniferin production [18]. Research examining indigenous Tunisian grapevine cultivars under saline conditions documented substantial stilbene accumulation in berry seeds, with trans-epsilon-viniferin among the major phytoalexins significantly increased under high salinity [18]. The metabolic adaptation involves enhanced polyamine biosynthesis concurrent with stilbene production [18].
Drought stress and enhanced ultraviolet-B radiation exposure have been shown to increase antioxidant enzyme activities and stilbene production in grapevine [25]. Combined stress applications demonstrate additive effects on epsilon-viniferin induction, with enhanced ultraviolet-B radiation significantly increasing superoxide dismutase, ascorbate peroxidase, and catalase activities alongside stilbene accumulation [25].
Temperature stress, particularly chilling conditions, activates stilbene biosynthesis pathways through mitogen-activated protein kinase signaling cascades [46]. The VqMAPKKK38 gene demonstrates elevated expression under chilling stress, contributing to enhanced stilbene synthase transcription and epsilon-viniferin production [46].
Disease resistance mechanisms involving (+)-epsilon-viniferin operate through multiple molecular pathways that contribute to enhanced pathogen tolerance in Vitis species [26] [42] [43]. The compound functions both as a direct antimicrobial agent and as a signaling molecule that primes additional defense responses [42].
Research has demonstrated that epsilon-viniferin and related resveratrol oligomers can decrease bacterial motility and attenuate bacterial type III secretion systems, representing anti-virulence mechanisms that bypass traditional antibiotic resistance [42]. These compounds induce enhanced local immune responses mediated by two-layered plant innate immunity systems [42].
Studies examining resistant versus susceptible grapevine genotypes have revealed inverse correlations between constitutive stilbene synthase expression and disease susceptibility [44]. Resistant genotypes demonstrate higher baseline expression of stilbene biosynthetic genes and more rapid induction following pathogen challenge [44]. The transcriptional activation follows coordinated and sequential patterns involving distinct stilbene synthase gene subsets [44].
The hypersensitive response in resistant North American grapevine species involves massive trans-resveratrol production and subsequent conversion to toxic oxidative delta-viniferin, while susceptible European varieties produce lower resveratrol levels and predominantly form the glycoside trans-piceid [43]. This differential metabolism of resveratrol and epsilon-viniferin precursors plays crucial roles in determining resistance outcomes [43].
Epsilon-viniferin contributes to disease resistance through regulation of hypersensitive response initiation [43]. The compound triggers rapid alkalinization, accumulation of pathogenesis-related protein transcripts, oxidative burst generation, and programmed cell death responses [43]. These cellular responses create hostile environments for pathogen establishment and limit disease progression [43].
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